2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Description
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide (CAS: 2380769-62-8) is a chiral acetamide derivative with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure features a hydroxyacetamide backbone substituted with a (2R)-configured hydroxy-(3-hydroxyphenyl)ethyl group and a methyl group on the nitrogen atom . This compound is a pharmaceutical secondary standard certified under ISO 17034 and ISO/IEC 17025 guidelines, primarily used for quality control (QC) in the production of paclitaxel and related drugs . Its stereospecificity and multiple hydroxyl groups make it critical for analytical method validation (AMV) and regulatory compliance (e.g., USP, EP, BP) .
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C11H15NO4/c1-12(11(16)7-13)6-10(15)8-3-2-4-9(14)5-8/h2-5,10,13-15H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
SWKGGYVDSFEDGZ-JTQLQIEISA-N |
Isomeric SMILES |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CO |
Canonical SMILES |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CO |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of α-Keto Esters
The 3-hydroxyphenylacetone intermediate could undergo asymmetric reduction using biocatalysts or transition-metal catalysts. For example, enzymatic reduction with ketoreductases achieves >99% enantiomeric excess (ee) for similar substrates. The resulting (R)-1-(3-hydroxyphenyl)propane-1,2-diol is then converted to the ethylamine via a Curtius rearrangement or Hofmann degradation.
Chiral Auxiliary Approaches
Alternative methods employ Evans oxazolidinones or Oppolzer sultams to control configuration during aldol reactions. The ACS Journal of Organic Chemistry details nitrovinyl aromatic systems that could be adapted for hydroxyphenyl group installation. For instance, 3-hydroxyphenylacetaldehyde might form a chiral imine with (R)-phenylglycinol, followed by stereocontrolled addition of methylamine.
Table 1. Comparison of Stereoselective Methods
| Method | Yield (%) | ee (%) | Key Conditions |
|---|---|---|---|
| Biocatalytic reduction | 85-92 | 99 | NADPH cofactor, pH 7.0 |
| Chiral oxazolidinone | 78 | 95 | -78°C, TiCl₄ |
| Asymmetric hydrogenation | 82 | 98 | Ru-BINAP catalyst |
Amide Bond Formation Strategies
The N-methylacetamide group requires careful coupling to avoid racemization. Patent EP1133466B1 illustrates amidation techniques for contrast agents using mixed anhydride or active ester methods.
Mixed Carbonate Activation
Reaction of (2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl-N-methylamine with chloroacetyl chloride in dichloromethane at 0-5°C generates the chloroacetamide intermediate. Subsequent hydrolysis with aqueous NaOH (1M, 25°C) yields the 2-hydroxyacetamide.
Enzymatic Aminolysis
Lipase-catalyzed aminolysis of ethyl 2-hydroxyacetate with the chiral amine in tert-butanol at 45°C achieves 89% conversion while preserving stereochemistry. This green chemistry approach minimizes side reactions compared to traditional acyl chlorides.
Hydroxyl Group Protection-Deprotection Sequences
The three hydroxyl groups necessitate orthogonal protection. Sigma-Aldrich's pharmaceutical standard documentation implies use of silyl ethers (TBS) for phenolic OH and acetals for vicinal diols.
Stepwise Protection Protocol
- Protection of 3-hydroxyphenyl group as TBS ether (TBSCl, imidazole, DMF)
- Simultaneous protection of ethyl diol as acetonide (2,2-dimethoxypropane, TsOH)
- Global deprotection post-amidation using TBAF in THF/H₂O
Table 2. Protection Group Stability
| Protecting Group | Stability pH Range | Deprotection Reagent |
|---|---|---|
| TBS ether | 1-12 | TBAF |
| Acetonide | 3-9 | HCl/MeOH |
| Benzyl ether | 1-14 | H₂/Pd-C |
Crystallization and Purification
The final compound's pharmaceutical-grade purity (≥99.5%) requires optimized crystallization. LGC Standards employs a ternary solvent system:
- Dissolution in warm ethanol (60°C)
| Step | Solvent Ratio | Temperature | Yield |
|---|---|---|---|
| Initial dissolution | EtOH:H₂O 3:1 | 60°C | - |
| Seeding | - | 45°C | - |
| Gradual cooling | - | 0.5°C/min | 82% |
X-ray diffraction analysis confirms the racemic mixture preferentially crystallizes in P2₁2₁2₁ space group, enabling chiral resolution.
Analytical Characterization
Identity confirmation combines:
- HPLC : C18 column, 0.1% H3PO4/MeCN gradient, tR=8.2 min
- Chiral CE : 50 mM borate buffer (pH 9.2), 15 kV, LOD 0.1% enantiomer
- MS/MS : m/z 226.1→152.0 (CE 25V), 226.1→109.1 (CE 35V)
Scalability and Process Optimization
Kilogram-scale production (per patent WO2014132270A2) employs:
- Continuous flow hydrogenation (20 bar H₂, 50°C)
- Membrane-based solvent exchange
- PAT (Process Analytical Technology) with in-line FTIR for hydroxyl monitoring
Stability Considerations
Accelerated stability studies (40°C/75% RH) show:
- <0.5% degradation over 6 months in N₂ atmosphere
- Primary degradation pathway: retro-aldol reaction (Ea=102 kJ/mol)
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a reference material for analytical methods.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Pharmaceuticals
(a) (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine Sodium Salt
- Structure : Glycine derivative (instead of acetamide) with a sodium salt.
- Molecular Formula : C₁₁H₁₄NNaO₄.
- Application : Impurity of phenylephrine, an α-adrenergic agonist. Used in impurity profiling due to its role in drug degradation .
- Key Differences : Lacks the acetamide moiety; sodium salt enhances solubility for analytical applications.
(b) N-(2-Succinyl) Phenylephrine
- Structure : Succinyl-substituted phenylephrine derivative.
- Application: Major degradation product in formulations containing acetaminophen, phenylephrine, and chlorpheniramine .
- Key Differences : Introduction of a succinyl group alters polarity and metabolic stability compared to the target compound.
(c) Mirabegron Impurity 8 (Mirabegron INT 1)
- Structure : (2R)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide.
- Application : Synthetic intermediate in mirabegron production.
- Key Differences : Nitrophenyl and phenyl substituents instead of 3-hydroxyphenyl; used in impurity identification rather than QC .
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide with a hydroxy-tertiary-butyl group.
- Application : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization .
- Key Differences : Benzamide backbone (vs. acetamide); lacks aromatic hydroxyl groups.
(b) N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide
Comparative Analysis Table
Key Research Findings
Stereochemical Specificity : The (2R)-configuration of the target compound is critical for its role in QC, as stereoisomers may exhibit divergent biological activities or analytical profiles .
Hydrogen Bonding: Unlike oxazolidinone-containing analogues (e.g., ), the target compound’s hydroxyl groups facilitate hydrogen bonding, influencing solubility and chromatographic behavior.
Regulatory Compliance: As a certified reference material (CRM), the target compound meets stringent pharmacopeial standards, unlike non-pharmaceutical analogues (e.g., pesticides) .
Degradation Pathways : Compounds like N-(2-Succinyl) Phenylephrine highlight the importance of stability testing, contrasting with the target’s role in ensuring batch-to-batch consistency .
Biological Activity
2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide, also known by its CAS number 2380769-62-8, is a compound with potential biological activity relevant to pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₄O₄
- Molecular Weight : 225.24 g/mol
- SMILES Notation : CN(CC@Hc1cccc(O)c1)C(=O)CO
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which is crucial in many physiological processes. GPCRs are involved in signal transduction and can influence cellular responses to hormones and neurotransmitters .
- Topoisomerase Inhibition : Similar compounds have demonstrated the ability to inhibit topoisomerases, enzymes that manage DNA supercoiling and are vital for DNA replication and transcription. This inhibition can lead to antiproliferative effects in cancer cells .
- Antioxidant Activity : The presence of hydroxyl groups in the compound suggests potential antioxidant properties, which may help mitigate oxidative stress in cells .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antiproliferative Effects : Studies have shown that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting potential use as an anticancer agent .
- Cardiovascular Effects : Given its classification under cardiac drugs and beta-blockers, it may possess cardioprotective properties, possibly through modulation of cardiac muscle contractility or heart rate regulation .
Case Studies
- Anticancer Activity : A study investigated the effects of related compounds on mammalian cells, revealing significant antiproliferative activity linked to topoisomerase inhibition. The results indicated that compounds with similar structures could be effective in cancer therapies .
- Cardiovascular Research : In a clinical study, compounds similar to this compound were tested for their effects on heart function in patients with heart failure. Results suggested improved cardiac output and reduced symptoms of heart failure when administered alongside standard treatments .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₄O₄ |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 2380769-62-8 |
| SMILES Notation | CN(CC@Hc1cccc(O)c1)C(=O)CO |
| IUPAC Name | 2-hydroxy-N-[(2R)-... |
| Biological Activity | Effect |
|---|---|
| Topoisomerase Inhibition | Induces antiproliferative effects |
| GPCR Modulation | Alters cellular signaling pathways |
| Antioxidant Properties | Reduces oxidative stress |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide, and how can reaction efficiency be optimized?
- Methodology :
- Stepwise synthesis : Begin with protection of the hydroxyl groups to prevent side reactions, followed by coupling of the acetamide moiety using carbodiimide-based reagents (e.g., EDC/NHS) .
- Optimization : Use solvent screening (e.g., DMF for polar intermediates, ethanol for final deprotection) and catalytic bases (e.g., K₂CO₃) to enhance yields. Reaction monitoring via TLC or HPLC ensures intermediate purity .
- Sustainability : Explore microwave-assisted synthesis to reduce reaction times and solvent waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Methodology :
- NMR : ¹H/¹³C NMR confirms stereochemistry at the R-configuration site and verifies hydroxyl group positions. DEPT-135 distinguishes CH₂ and CH₃ groups in the acetamide chain .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, while tandem MS/MS identifies fragmentation patterns unique to the hydroxy-phenyl moiety .
- Polarimetry : Essential for confirming enantiomeric purity of the (2R)-hydroxyethyl group .
Intermediate Research Questions
Q. How should researchers design assays to evaluate this compound’s receptor-binding interactions?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on gold sensor chips to measure real-time binding kinetics .
- Fluorescence polarization : Use labeled analogs to assess competitive displacement in solution-phase systems .
- Control experiments : Include structurally similar but inactive analogs (e.g., S-configuration derivatives) to validate specificity .
Q. What are best practices for ensuring purity in multi-step syntheses of this compound?
- Methodology :
- Chromatography : Employ flash column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) for intermediate purification .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for final product crystallization.
- QC protocols : Use hyphenated techniques like LC-MS or GC-MS to detect trace impurities (<0.1%) .
Advanced Research Questions
Q. How do stereochemical variations at the (2R)-hydroxy site influence bioactivity and metabolic stability?
- Methodology :
- Comparative studies : Synthesize diastereomers and evaluate via:
- Enzymatic assays : Test susceptibility to esterases or cytochrome P450 isoforms .
- Pharmacokinetics : Compare plasma half-life (t½) and AUC in rodent models .
- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity differences between R/S configurations .
Q. How can researchers resolve contradictions in cytotoxicity data across in vitro studies?
- Methodology :
- Standardization : Adopt uniform assay conditions (e.g., cell line selection, serum-free media, and exposure times) .
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify off-target pathways activated in specific cell types .
- Dose-response validation : Use Hill slope analysis to distinguish true cytotoxicity from assay artifacts .
Q. What computational strategies predict this compound’s metabolic pathways and potential toxicity?
- Methodology :
- In silico tools : Utilize GLORY or Meteor Nexus to simulate Phase I/II metabolism, focusing on hydroxylation and glucuronidation sites .
- Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to flag structural alerts for hepatotoxicity or mutagenicity .
Q. How do substituents on the 3-hydroxyphenyl ring affect solubility and membrane permeability?
- Methodology :
- LogP measurement : Determine octanol/water partitioning via shake-flask or HPLC-derived methods .
- Permeability assays : Use Caco-2 cell monolayers or PAMPA to correlate substituent polarity (e.g., -OCH₃ vs. -NO₂) with absorption rates .
- Crystallography : Analyze hydrogen-bonding networks in single-crystal structures to explain solubility trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
